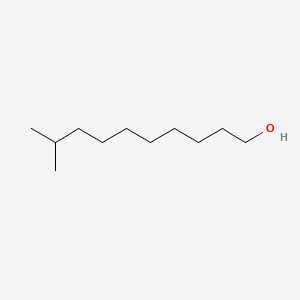

9-Methyldecan-1-ol

Description

Contextualization of Branched-Chain Alcohols in Natural Products Chemistry

Branched-chain alcohols are a structurally diverse subgroup of fatty alcohols found throughout nature. nih.govechemi.com Unlike their straight-chain counterparts, which are common components of waxes and lipids, branched-chain variants often serve more specialized biological roles. nih.gov In the chemistry of natural products, these compounds are significant as semiochemicals, particularly as pheromones in insects. frontiersin.org Many insect species, including moths and termites, utilize specific blends of fatty acid derivatives—including alcohols, aldehydes, and acetates—for chemical communication, essential for mating and social behaviors. frontiersin.orgnih.govresearchgate.net The introduction of methyl branching along the carbon chain creates unique stereoisomers, and the specific position and stereochemistry of these branches are often crucial for biological activity, allowing for species-specific signaling. mdpi.com

Furthermore, the physical properties conferred by branching are of fundamental chemical interest. The presence of a methyl group disrupts the regular packing of the alkyl chains, which typically results in a lower melting point and altered viscosity compared to the corresponding linear alcohol. creative-proteomics.com In microorganisms, branched-chain fatty acids, the metabolic precursors to these alcohols, are integral to cell membranes, where they help maintain fluidity. creative-proteomics.com The biosynthesis of branched-chain alcohols often originates from the degradation pathways of branched-chain amino acids or through the use of specific starter units in fatty acid synthesis. nih.gov This metabolic diversity makes them a focal point for research in microbial and plant biochemistry.

Rationale for Dedicated Academic Inquiry into 9-Methyldecan-1-ol (B128204)

Academic inquiry into a specific molecule like this compound is driven by several key factors within chemical science. A primary motivation is its potential role as a bioactive compound, such as an insect pheromone. Long-chain alcohols with specific branching patterns are frequently identified as components of pheromone blends that mediate insect communication. frontiersin.orgnih.gov The identification and synthesis of such compounds are critical for developing environmentally benign pest management strategies that use pheromone traps for monitoring or mating disruption. While this compound itself is not as widely documented as a specific pheromone, its structure is analogous to other known semiochemicals, making it a target for isolation from natural sources and for bioactivity screening.

A second major rationale for research is the challenge and advancement of organic synthesis. The creation of long-chain alcohols with defined branching and stereochemistry requires precise synthetic methodologies. mdpi.comacs.org Developing efficient and stereoselective routes to synthesize molecules like this compound contributes to the broader toolkit of synthetic organic chemistry. These synthetic efforts enable the production of pure standards for analytical identification and provide sufficient quantities for biological testing.

Finally, there is growing interest in producing specialty chemicals, including branched-chain alcohols, from renewable sources through metabolic engineering. nih.govnih.gov Engineered microorganisms can be designed to produce specific branched-chain alcohols for use as biofuels or chemical feedstocks. nih.govresearchgate.net Research into the synthesis and properties of this compound can inform these biotechnological applications, providing a target molecule with potential uses as a fragrance component, solvent, or surfactant precursor. thegoodscentscompany.com

Historical Perspective on the Discovery and Initial Academic Interests in this compound

The study of this compound is situated within the broader historical context of fatty alcohol research, which began in the early 20th century. wikipedia.org Initially, fatty alcohols were obtained through the chemical reduction of natural wax esters using methods like the Bouveault–Blanc reduction. wikipedia.org The advent of catalytic hydrogenation in the 1930s provided a more efficient means of converting fatty acid esters from sources like tallow and plant oils into alcohols. wikipedia.org

While the precise date and circumstances of the first synthesis or isolation of this compound are not prominently documented in seminal historical literature, academic interest in such branched structures grew with the advancement of analytical techniques, particularly gas chromatography and mass spectrometry (GC-MS). These technologies, which became widespread in the mid-20th century, allowed chemists to identify minor components, including branched-chain isomers, within complex natural mixtures like insect extracts and essential oils.

The initial academic interest in molecules of this class was largely driven by the burgeoning field of chemical ecology and pheromone chemistry. As researchers began to unravel the chemical language of insects, the importance of specific isomers of long-chain alcohols became apparent. nih.gov Consequently, the synthesis of various branched-chain alcohols, including isomers of undecanol like this compound, became a focus for organic chemists seeking to confirm the structures of newly discovered natural products and to study structure-activity relationships.

Structure

3D Structure

Properties

IUPAC Name |

9-methyldecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O/c1-11(2)9-7-5-3-4-6-8-10-12/h11-12H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTKHUJNVHQWSAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00204086 | |

| Record name | 9-Methyldecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55505-28-7, 51750-47-1 | |

| Record name | 9-Methyl-1-decanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55505-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoundecanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051750471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Methyldecan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055505287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Methyldecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-methyldecan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.236 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isoundecan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.143 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOUNDECANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E1FH29YUL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Biological Origin of 9 Methyldecan 1 Ol

Identification in Animal and Insect Systems

Presence in Mammalian Biological Matrices (e.g., Beef Fat)

9-Methyldecan-1-ol (B128204) has been identified as a volatile compound present in heated beef fat. thegoodscentscompany.com A study focusing on the volatile compounds from heated beef fat and beef fat with glycine reported the presence of this compound. While a comprehensive profile of volatile compounds in beef tallow includes a wide range of aldehydes, ketones, and other alcohols, the specific identification of this compound points to its formation under certain conditions. scielo.brscielo.brresearchgate.netnih.govresearchgate.net

Table 1: Identification of this compound in Mammalian Sources

| Biological Matrix | Condition | Reference |

|---|---|---|

| Beef Fat | Heated | The Good Scents Company |

Detection as Volatile Organic Compounds (VOCs) in Microorganisms (e.g., Myxococcus xanthus)

Research into the volatile organic compounds (VOCs) emitted by the myxobacterium Myxococcus xanthus has led to the identification of related, but distinct, isomers of 9-methyldecanol. nih.govuni-rostock.de Specifically, studies have identified (S)-9-methyldecan-3-ol and 9-methyldecan-3-one as new natural products from this bacterium. nih.govuni-rostock.de While this compound itself was not reported in these studies, the presence of these closely related structural isomers is significant. It highlights the metabolic pathways within Myxococcus xanthus that are capable of producing branched-chain fatty alcohols. The biosynthesis of these compounds is initiated by isovaleryl-SCoA. nih.gov

**Table 2: Volatile Methyl-branched Decanol Derivatives from *Myxococcus xanthus***

| Compound | Isomer | Organism |

|---|---|---|

| (S)-9-methyldecan-3-ol | 3-ol | Myxococcus xanthus |

| 9-methyldecan-3-one | 3-one | Myxococcus xanthus |

Association with Insect Semiochemical Systems

Currently, there is no direct scientific literature identifying this compound as a semiochemical, such as a pheromone, in insect communication systems. Insect semiochemicals are typically a diverse range of compounds, including fatty acid derivatives, but specific documentation of this compound in this role is not available. jaydevchemicals.comresearchgate.netnih.govnih.gov

Occurrence in Plant Volatile Profiles

The investigation into the vast array of volatile organic compounds emitted by plants has not, to date, specifically identified this compound as a component of phytogenic emission blends.

Isolation from Specific Plant Species (e.g., Macroalgae VOCs)

A review of the literature on volatile compounds from macroalgae does not indicate the presence of this compound. The volatile profiles of various macroalgae are composed mainly of other classes of compounds.

Biosynthetic Pathways and Metabolic Transformation of 9 Methyldecan 1 Ol

Proposed Biosynthetic Routes in Biological Systems

The biosynthesis of 9-methyldecan-1-ol (B128204), a primary alcohol with an iso-branched structure, is believed to originate from the metabolism of branched-chain amino acids. This process involves a series of enzymatic reactions that introduce the characteristic methyl branch and extend the carbon chain, followed by a final reduction step.

The initial building blocks for branched-chain fatty acids, and subsequently branched-chain fatty alcohols, are typically derived from the catabolism of the branched-chain amino acids: leucine (B10760876), isoleucine, and valine. For this compound, which possesses an iso-methyl branch (a methyl group on the penultimate carbon), the precursor is hypothesized to be isovaleryl-CoA , which is derived from the amino acid leucine .

The conversion of leucine to isovaleryl-CoA is a multi-step enzymatic process. This branched starter unit is then utilized by the fatty acid synthase (FAS) system for chain elongation. The FAS machinery sequentially adds two-carbon units from malonyl-CoA to the growing acyl chain. To achieve the 11-carbon backbone of 9-methyldecanoic acid (the fatty acid precursor to this compound), the isovaleryl-CoA starter unit (C5) would undergo three cycles of elongation, adding a total of six carbons.

Table 1: Proposed Precursor Molecules for the Biosynthesis of this compound

| Precursor Molecule | Originating Amino Acid | Role in Biosynthesis |

|---|---|---|

| Leucine | - | Ultimate source of the iso-branched structure. |

| α-Ketoisocaproate | Leucine catabolism | Intermediate in the conversion of leucine. |

| Isovaleryl-CoA | Leucine catabolism | The starter unit (primer) for fatty acid synthase. |

| Malonyl-CoA | Acetyl-CoA carboxylation | Provides the two-carbon units for chain elongation. |

Branching and Elongation: The introduction of the methyl branch is determined by the selection of the branched-chain acyl-CoA as the primer for fatty acid synthesis. In this case, isovaleryl-CoA initiates the process. The subsequent elongation of the fatty acid chain is carried out by the fatty acid synthase (FAS) complex, which catalyzes a series of condensation, reduction, and dehydration reactions.

Reduction to Fatty Alcohol: The terminal step in the biosynthesis of this compound is the reduction of the carboxyl group of 9-methyldecanoic acid. This can be achieved through a few enzymatic routes. A common pathway in bacteria involves the conversion of the fatty acid to its activated form, 9-methyldecanoyl-CoA or 9-methyldecanoyl-ACP. This activated fatty acyl thioester is then reduced to the corresponding alcohol. This reduction can be catalyzed by a single enzyme, a fatty acyl-CoA reductase (FAR) , which performs a four-electron reduction. oup.comresearchgate.netresearchgate.net Alternatively, a two-step pathway can occur, involving a carboxylic acid reductase (CAR) to produce an aldehyde intermediate (9-methyldecanal), which is then reduced to this compound by an alcohol dehydrogenase (ADH) or an aldehyde reductase. oup.com

Table 2: Key Enzymatic Steps in the Proposed Biosynthesis of this compound

| Step | Enzyme Class | Substrate(s) | Product(s) |

|---|---|---|---|

| Amino Acid Catabolism | Branched-chain amino acid aminotransferase | Leucine, α-ketoglutarate | α-Ketoisocaproate, Glutamate |

| Branched-chain α-keto acid dehydrogenase complex | α-Ketoisocaproate, CoA, NAD+ | Isovaleryl-CoA, CO2, NADH | |

| Fatty Acid Elongation | Fatty Acid Synthase (FAS) System | Isovaleryl-CoA, Malonyl-CoA, NADPH | 9-Methyldecanoyl-ACP |

| Fatty Acid Release | Acyl-ACP Thioesterase | 9-Methyldecanoyl-ACP | 9-Methyldecanoic acid, ACP |

| Fatty Acid Activation | Acyl-CoA Synthetase | 9-Methyldecanoic acid, CoA, ATP | 9-Methyldecanoyl-CoA, AMP, PPi |

| Reduction to Alcohol | Fatty Acyl-CoA Reductase (FAR) | 9-Methyldecanoyl-CoA, NADPH | This compound, CoA, NADP+ |

| Alternative Reduction | Carboxylic Acid Reductase (CAR) | 9-Methyldecanoic acid, ATP, NADPH | 9-Methyldecanal (B128117), AMP, PPi, NADP+ |

Microbial Biotransformation and Degradation Pathways

The catabolism of this compound is expected to follow general pathways for fatty alcohol and branched-chain fatty acid degradation. Microorganisms, particularly those with robust lipid-metabolizing capabilities like Myxococcus xanthus, are adept at utilizing such compounds as carbon and energy sources.

Myxococcus xanthus is a predatory bacterium known to feed on other microorganisms, utilizing their cellular components, including lipids. wikipedia.orgthepharmajournal.com It possesses a complex lipid metabolism and a high proportion of branched-chain fatty acids in its own cellular makeup. asm.org While specific studies on the degradation of this compound by M. xanthus are not available, a catabolic pathway can be proposed based on its known metabolic activities.

The degradation would likely initiate with the oxidation of the alcohol to its corresponding fatty acid, followed by β-oxidation.

Oxidation to Aldehyde: An alcohol dehydrogenase would oxidize this compound to 9-methyldecanal.

Oxidation to Fatty Acid: An aldehyde dehydrogenase would then oxidize 9-methyldecanal to 9-methyldecanoic acid.

Activation for β-oxidation: The resulting branched-chain fatty acid would be activated to its CoA ester, 9-methyldecanoyl-CoA, by an acyl-CoA synthetase.

β-oxidation: The 9-methyldecanoyl-CoA would then enter the β-oxidation spiral. The presence of the methyl branch on the penultimate carbon means that the final rounds of β-oxidation will yield different products compared to straight-chain fatty acids. The process would generate several molecules of acetyl-CoA until the final four-carbon branched unit, isobutyryl-CoA, is produced. Isobutyryl-CoA can then be further metabolized into propionyl-CoA and ultimately succinyl-CoA, which enters the citric acid cycle.

Based on the proposed catabolic pathway, the biotransformation of this compound would yield several key metabolic intermediates that can be assimilated into the central metabolism of the microorganism.

Table 3: Predicted Biotransformation Products of this compound

| Biotransformation Product | Preceding Molecule | Metabolic Fate |

|---|---|---|

| 9-Methyldecanal | This compound | Intermediate, rapidly oxidized to the carboxylic acid. |

| 9-Methyldecanoic acid | 9-Methyldecanal | Activated to its CoA ester for β-oxidation. |

| Acetyl-CoA | β-oxidation of 9-methyldecanoyl-CoA | Enters the citric acid cycle or is used for biosynthesis. |

| Isobutyryl-CoA | Final cycle of β-oxidation | Converted to propionyl-CoA and then succinyl-CoA. |

| Propionyl-CoA | Metabolism of isobutyryl-CoA | Converted to succinyl-CoA. |

Chemical Synthesis and Derivatization Strategies for 9 Methyldecan 1 Ol

Conventional Organic Synthesis Methodologies

The construction of 9-methyldecan-1-ol (B128204) is typically achieved through robust and well-established reactions in organic chemistry. These methods include Grignard reagent coupling reactions, which are instrumental in forming the carbon skeleton, and catalytic hydrogenation to saturate any double bonds introduced during the synthesis. Multi-step sequences starting from commercially available and often simple precursors are common, allowing for the precise and controlled assembly of the target molecule.

A prominent and efficient method for synthesizing this compound involves the coupling of a Grignard reagent with a suitable electrophile. ucc.ieresearchgate.net This approach is highly effective for creating the specific carbon-carbon bond that establishes the branched structure of the final alcohol.

The synthesis frequently employs isopentylmagnesium bromide as the Grignard reagent. ucc.ie This organomagnesium compound serves as a nucleophilic source of an isopentyl group, which corresponds to the branched end of the this compound molecule. The Grignard reagent is typically prepared by reacting isopentyl bromide with magnesium metal in an appropriate ether solvent, such as tetrahydrofuran (B95107) (THF). ucc.ie The resulting nucleophilic species is then reacted with a suitable electrophilic partner to form the carbon skeleton of the target molecule.

To enhance the efficiency and selectivity of the coupling reaction between the Grignard reagent and the alkyl halide, a copper-based catalyst is often utilized. ucc.ieresearchgate.net Dilithium tetrachlorocuprate (Li₂CuCl₄) is a commonly used catalyst for this purpose. ucc.ie This copper salt is soluble in organic solvents and facilitates the substitution of the halide on the electrophile with the alkyl group from the Grignard reagent. ucc.ie The use of Li₂CuCl₄ promotes a more efficient and higher-yielding cross-coupling reaction. ucc.ie

The success of the Grignard coupling reaction is highly dependent on carefully controlled reaction conditions. The reaction is typically carried out in an anhydrous ether solvent, such as tetrahydrofuran (THF), to maintain the reactivity of the Grignard reagent. ucc.ie Temperature is a critical parameter; the reaction is often initiated at a low temperature, such as 0 °C, and then allowed to proceed for a specific duration, for instance, 2 hours. ucc.ie Optimization of these parameters is crucial for maximizing the yield and purity of the resulting alcohol.

Table 1: Key Reagents in the Grignard Synthesis of this compound

| Reagent/Catalyst | Chemical Formula | Role in Synthesis |

| Isopentylmagnesium Bromide | (CH₃)₂CHCH₂CH₂MgBr | Nucleophilic isopentyl source |

| 6-Bromo-1-hexanol (B126649) | Br(CH₂)₆OH | Electrophilic six-carbon building block |

| Dilithium Tetrachlorocuprate | Li₂CuCl₄ | Catalyst for cross-coupling reaction |

| Tetrahydrofuran | C₄H₈O | Anhydrous solvent |

In some synthetic routes, unsaturated intermediates may be formed. Catalytic hydrogenation is a standard and effective method to reduce carbon-carbon double or triple bonds to the corresponding saturated alkanes. ucc.iewikipedia.org This process involves treating the unsaturated precursor with molecular hydrogen (H₂) in the presence of a metal catalyst. wikipedia.org While a direct catalytic hydrogenation step for a precursor to this compound is mentioned as part of a broader synthetic strategy for related molecules, the specific conditions for this compound itself are not detailed in the provided context. ucc.ie However, partial hydrogenation of related acetylenic intermediates using Lindlar's catalyst is noted to be a carefully optimized step to avoid over-reduction. ucc.ie This highlights the precise control required in such transformations. Common catalysts for full saturation include palladium, platinum, or nickel. wikipedia.org

The synthesis of this compound is often accomplished through a multi-step sequence starting from readily available chemical building blocks. A common starting material is 6-bromo-1-hexanol. ucc.iesigmaaldrich.com This bifunctional molecule provides a six-carbon chain with a hydroxyl group at one end and a bromine atom at the other, making it an ideal electrophilic partner for the Grignard coupling reaction.

In a typical procedure, isopentylmagnesium bromide is coupled with 6-bromo-1-hexanol in the presence of a Li₂CuCl₄ catalyst. ucc.ie This reaction joins the isopentyl group to the six-carbon chain, directly forming this compound in a good yield, reported to be 79%. ucc.ie This approach demonstrates an efficient assembly of the target molecule from simpler, commercially available precursors.

Table 2: Summary of a Multi-Step Synthesis of this compound

| Step | Starting Material | Reagents | Product | Yield |

| 1 | Isopentyl bromide, Mg | THF | Isopentylmagnesium bromide | In situ |

| 2 | 6-Bromo-1-hexanol | Isopentylmagnesium bromide, Li₂CuCl₄, THF | This compound | 79% ucc.ie |

Grignard Reagent Coupling Reactions and Alkylation Procedures

Chemo-Enzymatic and Biocatalytic Synthesis

Chemo-enzymatic and biocatalytic approaches offer sustainable and highly selective alternatives to traditional chemical synthesis for producing complex molecules like this compound and its analogues. These methods leverage the catalytic power of enzymes and whole microbial cells to perform specific transformations under mild conditions, often with high stereo- and regioselectivity.

Enzyme-Mediated Transformations (e.g., Alcohol Dehydrogenases, Lipases)

Enzymes are powerful catalysts for the synthesis and modification of long-chain branched alcohols. Alcohol dehydrogenases (ADHs) and lipases are particularly prominent in these transformations.

Alcohol Dehydrogenases (ADHs) catalyze the reversible oxidation of alcohols to their corresponding aldehydes or ketones. In the context of synthesis, they are primarily used for the reduction of a precursor aldehyde, such as 9-methyldecanal (B128117), to the target alcohol, this compound. This step is often part of a multi-enzyme cascade. For instance, studies on the degradation of long-chain alkanes have highlighted the role of ADHs in processing the terminal alcohol group formed by initial hydroxylation. researchgate.net Enzyme fusion strategies have been developed to improve the efficiency of these reactions, such as linking an ADH to a Baeyer-Villiger monooxygenase (BVMO) to convert long-chain secondary alcohols into esters. nih.gov

Lipases are widely used for the kinetic resolution of racemic alcohols, a key step in producing enantiomerically pure chiral compounds. mdpi.com They catalyze esterification or transesterification reactions in a stereoselective manner. In a typical resolution of a racemic branched-chain alcohol, a lipase (B570770) will selectively acylate one enantiomer (e.g., the R-enantiomer) while leaving the other (the S-enantiomer) largely unreacted. researchgate.net This allows for the subsequent separation of the esterified and unreacted alcohols. Lipases such as those from Pseudomonas fluorescens (PFL) and Candida antarctica (Novozym 435) are frequently employed due to their broad substrate scope and stability in organic solvents. mdpi.comresearchgate.netnih.gov The choice of acyl donor, like vinyl acetate (B1210297), can make the reaction irreversible, driving it towards completion and improving yields. researchgate.net

Table 1: Enzymes in the Synthesis and Transformation of Long-Chain Alcohols

| Enzyme Class | Specific Enzyme Example | Catalytic Function | Substrate/Product Example |

|---|---|---|---|

| Alcohol Dehydrogenase (ADH) | ADH from Micrococcus luteus | Oxidation of sec-alcohols to ketones | Biotransformation of long-chain sec-alcohols. nih.gov |

| Alcohol Oxidase | Long-chain alcohol oxidase (LCAO) from Aspergillus fumigatus | Oxidation of primary alcohols to aldehydes | Oxidation of C4–C11 fatty primary alcohols. d-nb.info |

| Lipase | Pseudomonas fluorescens Lipase (PFL) | Enantioselective acylation of racemic alcohols | Kinetic resolution of (R,S)-2-methyldecan-1-ol. researchgate.net |

| Lipase | Candida antarctica Lipase B (Novozym 435) | Epoxidation/Esterification | Synthesis of diols from propenylbenzenes. nih.gov |

| Alkane Hydroxylase | Alkane hydroxylase from thermophilic bacteria | Oxidation of alkanes to alcohols | Degradation of C32 and C40 n-alkanes. researchgate.net |

Whole-Cell Biocatalysis for this compound Production

Whole-cell biocatalysis utilizes intact microorganisms (such as bacteria or yeast) as self-contained catalytic systems. elsevier.comtaylorfrancis.com This approach is advantageous as it eliminates the need for costly enzyme purification and provides a cellular environment where necessary cofactors, like NADH or NADPH, are continuously regenerated. mdpi.com

For the production of long-chain fatty alcohols, microbial hosts like Escherichia coli and the oleaginous yeast Yarrowia lipolytica have been engineered. frontiersin.orgresearchgate.net The synthesis pathway typically involves modifying the cell's native fatty acid biosynthesis. frontiersin.org Key enzymes introduced into these hosts include:

Acyl-ACP/Acyl-CoA Reductases (FARs) : These enzymes catalyze the reduction of fatty acyl-ACP or acyl-CoA intermediates directly to the corresponding fatty alcohols. FARs from various organisms, such as Marinobacter hydrocarbonoclasticus or Tyto alba, have been successfully expressed in yeast to produce alcohols up to 6 g/L. frontiersin.org

Aldehyde Reductases (ALRs) : In a two-step pathway, an acyl-ACP reductase (AAR) first converts the fatty acid intermediate to a fatty aldehyde. An endogenous or heterologous aldehyde reductase then reduces the aldehyde to the final alcohol product. researchgate.net In E. coli, the endogenous enzyme YbbO has been identified as a major contributor to the production of long-chain fatty alcohols from fatty aldehydes. researchgate.net

By engineering these pathways, it is possible to produce a range of fatty alcohols. The final chain length and branching pattern depend on the specificity of the expressed enzymes and the available precursor pools within the host cell. frontiersin.org For example, expressing a fatty acid reductase from Bombus lucorum in Y. lipolytica resulted in the production of saturated fatty alcohols with chain lengths from C18 to C24. frontiersin.org

Table 2: Examples of Whole-Cell Systems for Long-Chain Alcohol Production

| Microbial Host | Key Enzymes Expressed/Utilized | Product(s) | Reference |

|---|---|---|---|

| Escherichia coli | Cyanobacterial acyl-ACP reductase (AAR) + Endogenous Aldehyde Reductase (YbbO) | Long-chain fatty alcohols (up to 1.98 g/L) | researchgate.netfrontiersin.org |

| Yarrowia lipolytica | Fatty Acid Reductase (TaFAR1) from Tyto alba | Hexadecan-1-ol (690 mg/L) | frontiersin.org |

| Yarrowia lipolytica | Fatty Acid Reductase (BlucFAR1) from Bombus lucorum | Saturated C18-C24 fatty alcohols (166.6 mg/L) | frontiersin.org |

| Aspergillus sclerotiorum | Endogenous hydroxylating enzymes | 3-hydroxy-phenazine 1-carboxylic acid from PCA | mdpi.com |

Enantioselective Synthesis of Chiral Isomers (e.g., (R)- and (S)-2-Methyldecan-1-ol analogues)

While this compound itself is achiral, the synthesis of its chiral isomers, such as 2-methyldecan-1-ol, provides a clear example of the power of chemoenzymatic methods. The production of enantiomerically pure (R)- and (S)-2-methyldecan-1-ol has been achieved with high efficiency using lipase-catalyzed kinetic resolution. researchgate.netrsc.org

The strategy involves the enantioselective transesterification of racemic (R,S)-2-methyldecan-1-ol. In a key study, Pseudomonas fluorescens lipase was used in chloroform (B151607) with vinyl acetate as the acyl donor. researchgate.net The lipase preferentially catalyzed the acetylation of the (R)-enantiomer, producing (R)-2-methyldecyl acetate. The (S)-enantiomer remained largely unreacted as (S)-2-methyldecan-1-ol.

The reaction proceeds until approximately 50% conversion, at which point the mixture contains the (R)-acetate and the (S)-alcohol. These two compounds can then be easily separated using standard chromatographic techniques. Subsequent hydrolysis of the (R)-acetate yields the enantiomerically pure (R)-2-methyldecan-1-ol. This method has been shown to produce both enantiomers with an enantiomeric excess (ee) of over 98%. researchgate.net

Table 3: Chemoenzymatic Resolution of 2-Methyldecan-1-ol

| Starting Material | Enzyme | Reaction Type | Products after Separation | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| (R,S)-2-methyldecan-1-ol | Pseudomonas fluorescens Lipase | Transesterification with vinyl acetate | (S)-2-methyldecan-1-ol and (R)-2-methyldecyl acetate | >98% for both enantiomers | researchgate.net |

| Racemic allylic alcohol | Sharpless epoxidation | Asymmetric epoxidation | Chiral epoxy alcohols (precursors to chiral analogues) | Not specified | nih.gov |

Synthesis of Structural Analogues and Perfluorinated Derivatives

The synthesis of structural analogues of this compound, including perfluorinated derivatives and molecules with different chain lengths or branching positions, is crucial for tuning its physicochemical properties for specific applications.

Preparation of Functionalized Alcohols (e.g., 1H,1H,2H,2H-Perfluoro-9-methyldecan-1-ol)

The synthesis of fluorinated analogues introduces properties significantly different from their hydrocarbon counterparts. 1H,1H,2H,2H-Perfluoro-9-methyldecan-1-ol (CAS No. 31200-98-3) is a known functionalized derivative. chemicalbook.comsigmaaldrich.com This compound belongs to the class of fluorotelomer alcohols (FTOHs), which are important precursors in the synthesis of various per- and polyfluoroalkyl substances (PFAS). chemicalbook.comaccustandard.com

Structurally, it retains the iso-undecanol backbone but has the majority of its hydrogen atoms on the alkyl chain replaced by fluorine, except for the four hydrogens near the alcohol group. This high degree of fluorination imparts unique properties such as high thermal stability and both hydrophobic and oleophobic characteristics. While specific synthesis routes are proprietary, FTOHs are generally produced through telomerization processes involving tetrafluoroethylene.

Table 4: Properties of 1H,1H,2H,2H-Perfluoro-9-methyldecan-1-ol

| Property | Value |

|---|---|

| CAS Number | 31200-98-3 |

| Molecular Formula | C11H5F19O |

| Molecular Weight | 514.13 g/mol |

| Synonyms | 9Me 8:2 FTOH; 2-(Perfluoro-7-methyloctyl)ethanol |

| Class | Fluorotelomer alcohol (FTOH) |

Modification of Alkyl Chain Length and Branching Position

Modifying the alkyl chain length and the position of the methyl branch in long-chain alcohols allows for the fine-tuning of physical properties such as viscosity, pour point, and lubricity. srce.hrmdpi.com

Chain Length Modification:

Borrowing Hydrogen (BH) Catalysis: This modern synthetic strategy enables the C-C bond formation between alcohols, effectively lengthening the carbon chain. rsc.org The process involves the temporary, catalytic dehydrogenation of an alcohol to an aldehyde, followed by a condensation reaction with another molecule (like the enolate of another aldehyde) and subsequent hydrogenation of the intermediate to form a longer-chain alcohol. rsc.orgbeilstein-journals.org

Guerbet Reaction: A classic method for dimerizing primary alcohols to form longer, β-branched alcohols at high temperatures. rsc.org

Metabolic Engineering: As discussed in section 4.2.2, expressing enzymes with different substrate specificities in microbial hosts can yield fatty alcohols of varying chain lengths. frontiersin.org

Branching Position Modification:

Hydroboration-Isomerization: This chemical method allows for the migration of a double bond along an alkyl chain. uantwerpen.be A double bond can be introduced into a long-chain molecule and then "walked" to a desired position via a series of hydroboration and elimination steps. Subsequent functionalization, such as hydroboration-oxidation, can then install a hydroxyl group at that new position, effectively moving the branching point.

Use of Branched Precursors: The most direct synthetic approach involves selecting starting materials that already contain the desired branching pattern. For instance, the esterification of a dicarboxylic acid with various branched alcohols (e.g., di-2-methyl-1-butyl dodecanedioate) has been shown to significantly impact properties like the pour point, demonstrating the effect of branching position. srce.hr Studies show that branching in the alcohol component generally leads to superior low-temperature properties compared to linear analogues. srce.hrmdpi.com

The choice of chain length and branch location has predictable effects. Increasing linear chain length tends to increase viscosity, while introducing branching typically lowers the pour point, which is advantageous for applications in cold climates. srce.hrresearchgate.net

Derivatization for Specific Research Applications (e.g., oxidation to 9-Methyldecanal)

The functional hydroxyl group of this compound serves as a key site for chemical modification, enabling its conversion into various derivatives for specific research purposes. These derivatizations are crucial for applications ranging from chemical synthesis to the elucidation of molecular structures. A primary and well-documented derivatization is the oxidation of the terminal alcohol to its corresponding aldehyde, 9-methyldecanal.

The conversion of this compound to 9-methyldecanal is a fundamental transformation in organic synthesis. nih.gov This oxidation can be accomplished using several reagents, with the choice of method often depending on factors like desired yield, scalability, and environmental considerations.

One common method involves the use of pyridinium (B92312) chlorochromate (PCC), a reagent frequently used for the oxidation of primary alcohols to aldehydes. mdpi.comnih.gov For instance, in the synthesis of pheromones, PCC in dichloromethane (B109758) (DCM) at room temperature is an effective method for this conversion. researchgate.net Another approach utilizes tetrapropylammonium (B79313) perruthenate (TPAP) in the presence of N-methylmorpholine N-oxide (NMO) and molecular sieves, which provides an alternative for achieving this oxidation. umn.edu

More contemporary and "green" chemistry principles have led to the adoption of methods like using (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst in conjunction with a stoichiometric oxidant like sodium hypochlorite (B82951) (NaClO). This reaction is often performed in a biphasic system, such as water and dichloromethane, and can achieve high conversion rates, for example, a 94% conversion to 9-methyldecanal. This method avoids the use of chromium-based reagents like PCC, which are more hazardous.

Table 1: Comparison of Oxidation Methods for this compound

| Reagent/System | Typical Conditions | Yield/Conversion | Environmental Impact | Reference |

|---|---|---|---|---|

| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | 86% | Moderate (Chromium-based) | nih.gov |

| TEMPO/NaClO | Biphasic (Water/DCM) | 94% Conversion | Low |

Beyond its oxidation to 9-methyldecanal, this compound and its derivatives are utilized in other specific research contexts. For analytical purposes, alcohols are often converted into other forms to facilitate analysis or determine stereochemistry. While not specifically documented for this compound, a general and powerful technique in stereochemical analysis is the formation of Mosher esters. nih.gov This process involves reacting an alcohol with a chiral derivatizing agent, like Mosher's acid chloride, to produce diastereomeric esters whose NMR spectra can be used to determine the absolute configuration of the original alcohol. nih.govnih.gov

Furthermore, the product of its oxidation, 9-methyldecanal, can itself be derivatized for analytical applications. For example, carbonyl groups are commonly transformed into N,N-dimethyl-hydrazones or oximes to facilitate gas chromatographic separation and aid in structure elucidation. uni-bayreuth.de

In a different application, fluorinated analogues of this compound, such as 1H,1H,2H,2H-perfluoro-9-methyldecan-1-ol, are used as starting materials in the synthesis of other specialized perfluorinated compounds. lookchem.com

Advanced Analytical Methodologies for 9 Methyldecan 1 Ol

Spectroscopic and Spectrometric Characterization

Mass Spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to deduce its structural features through characteristic fragmentation patterns. In electron ionization (EI) mass spectrometry, molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) by the loss of an electron. chemguide.co.uk This molecular ion then undergoes fragmentation, yielding smaller, charged fragments whose mass-to-charge (m/z) ratios provide insights into the compound's structure. savemyexams.comwikipedia.org

For 9-Methyldecan-1-ol (B128204) (C₁₁H₂₄O), the molecular ion peak (M⁺•) is expected at m/z 172. uni.lu In addition to the molecular ion, various adduct ions can be observed depending on the ionization method. Predicted adducts for this compound include [M+H]⁺ at m/z 173.18999, [M+Na]⁺ at m/z 195.17193, and [M+NH₄]⁺ at m/z 190.21653. uni.lu

Alcohols, including this compound, typically exhibit two characteristic fragmentation pathways in mass spectrometry: alpha-cleavage and dehydration. libretexts.org

Alpha-Cleavage : This involves the breaking of the bond between the carbon bearing the hydroxyl group (alpha-carbon) and an adjacent carbon. For primary alcohols like this compound, alpha-cleavage typically leads to the formation of a stable oxonium ion. The primary alpha-cleavage would involve the loss of the largest alkyl radical attached to the alpha carbon, resulting in a fragment ion corresponding to CH₂OH⁺ (m/z 31) or a larger fragment if the cleavage occurs further down the chain. savemyexams.comlibretexts.org

Dehydration : Alcohols can also undergo the loss of a water molecule (H₂O), resulting in a fragment ion with an m/z value 18 units less than the molecular ion (M-18). For this compound, this would correspond to a peak at m/z 154. savemyexams.comlibretexts.org

Further fragmentation of the hydrocarbon chain would yield a series of peaks separated by 14 mass units (CH₂ groups), characteristic of long-chain alkyl groups. The presence of the methyl branch at the C9 position would influence the fragmentation pattern, potentially leading to specific fragment ions indicative of this branching point.

Table 1: Predicted Mass Spectrometry Adducts for this compound

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 173.19 |

| [M+Na]⁺ | 195.17 |

| [M+NH₄]⁺ | 190.22 |

| [M-H]⁻ | 171.18 |

| [M+Na-2H]⁻ | 193.16 |

| [M]⁺ | 172.18 |

| [M]⁻ | 172.18 |

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise atomic connectivity and spatial arrangement of atoms within a molecule. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. sigmaaldrich.comrsc.org

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to different proton environments.

Hydroxyl Proton (-OH) : The proton directly attached to the oxygen atom (–OH) typically appears as a broad singlet in the region of 2.0-2.5 ppm, although it can vary depending on concentration, solvent, and temperature. Due to rapid exchange, this proton often does not couple with adjacent protons. libretexts.org

Alpha-Methylene Protons (-CH₂OH) : The two protons on the carbon directly attached to the hydroxyl group (C1) are deshielded by the electronegative oxygen atom and are expected to resonate in the range of 3.4-4.5 ppm. libretexts.org Their multiplicity would depend on coupling with adjacent protons.

Methylene (B1212753) Protons (-CH₂-) : The protons of the long alkyl chain (C2-C8) would typically appear as complex multiplets in the aliphatic region, generally between 1.2-1.8 ppm. chemistrysteps.com

Methine Proton (-CH-) : The proton on the branched carbon (C9) would be observed as a multiplet, likely in the 1.5-2.0 ppm range, influenced by the adjacent methyl group and methylene protons. chemistrysteps.com

Methyl Protons (-CH₃) : The six protons of the two terminal methyl groups (C10 and C11) are expected to appear as a doublet (due to coupling with the C9 methine proton) in the upfield region, typically around 0.8-1.0 ppm. chemistrysteps.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton. Each chemically distinct carbon atom produces a signal.

Alpha-Carbon (-CH₂OH) : The carbon atom directly bonded to the hydroxyl group (C1) is significantly deshielded by the oxygen and typically resonates in the range of 50-65 ppm. libretexts.org

Methylene Carbons (-CH₂-) : The carbons along the straight chain (C2-C8) would appear in the aliphatic region, generally between 20-40 ppm, with slight variations depending on their proximity to the hydroxyl group or the methyl branch. chemistrysteps.com

Methine Carbon (-CH-) : The branched carbon (C9) would appear in the aliphatic region, likely around 25-35 ppm, potentially distinguishable from the linear methylene carbons due to its tertiary nature. chemistrysteps.com

Methyl Carbons (-CH₃) : The two methyl carbons (C10 and C11) are expected to resonate in the upfield region, typically between 10-25 ppm. chemistrysteps.com

Table 2: Expected NMR Chemical Shift Ranges for this compound

| Atom Type | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| -OH (C1) | 2.0 - 2.5 (broad singlet) | - |

| -CH₂OH (C1) | 3.4 - 4.5 (multiplet) | 50 - 65 |

| -CH₂- (C2-C8) | 1.2 - 1.8 (multiplets) | 20 - 40 |

| -CH- (C9) | 1.5 - 2.0 (multiplet) | 25 - 35 |

| -CH₃ (C10, C11) | 0.8 - 1.0 (doublet) | 10 - 25 |

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in a molecule based on their unique vibrational frequencies. spectroscopyonline.com For this compound, the primary alcohol functional group and the hydrocarbon chain exhibit distinct absorption bands.

O-H Stretch : A very strong and broad absorption band in the region of 3300-3400 cm⁻¹ is characteristic of the O-H stretching vibration in alcohols. The broadness is typically due to hydrogen bonding. libretexts.org

C-H Stretches :

Aliphatic C-H stretching vibrations (from -CH₃, -CH₂, and -CH groups) are expected in the range of 2850-2970 cm⁻¹. spectroscopyonline.com

C-O Stretch : A strong absorption band around 1000-1050 cm⁻¹ is indicative of the C-O stretching vibration in primary alcohols. libretexts.org

C-H Bending :

Methyl (CH₃) asymmetric and symmetric bending vibrations typically appear around 1465 cm⁻¹ and 1375 cm⁻¹, respectively.

Methylene (CH₂) bending (scissoring) vibrations are observed around 1465 cm⁻¹.

A weak absorption around 720-725 cm⁻¹ may indicate a long unbranched methylene chain (rocking vibration).

Table 3: Expected Infrared Spectroscopy Absorption Bands for this compound

| Functional Group | Type of Vibration | Wavenumber (cm⁻¹) | Intensity |

| O-H | Stretch | 3300 - 3400 | Strong, Broad |

| C-H (Aliphatic) | Stretch | 2850 - 2970 | Strong |

| C-O | Stretch | 1000 - 1050 | Strong |

| C-H (CH₃) | Asymmetric Bend | ~1465 | Medium |

| C-H (CH₃) | Symmetric Bend | ~1375 | Medium |

| C-H (CH₂) | Scissoring Bend | ~1465 | Medium |

| (CH₂)n (n≥4) | Rocking | ~720-725 | Weak |

Ecological and Biological Significance of 9 Methyldecan 1 Ol

Role as Semiochemicals in Interspecies Communication

Semiochemicals are chemical substances released by an organism that evoke a behavioral or physiological response in individuals of the same or different species. These compounds are crucial for various ecological interactions, including mate location, aggregation, and defense. mdpi.comresearchgate.netsci-toys.com

Pheromones are a class of semiochemicals that mediate communication within the same species. researchgate.netsci-toys.com Among insects, pheromones play vital roles in reproduction, alarm signaling, and trail marking. mdpi.comrsc.orgnih.gov The order Coleoptera (beetles) and Lepidoptera (moths and butterflies) are well-known for their reliance on pheromones for intraspecific communication. rsc.orgnih.govresearchgate.netnih.gov

Research has indicated that 9-Methyldecan-1-ol (B128204) functions as a female sex pheromone for the longhorn beetle species Sphaerion inerme, which belongs to the order Coleoptera and family Cerambycidae. sakura.ne.jp This finding suggests its involvement in the reproductive communication system of this specific beetle species. Methyl-branched primary alcohols and their derivatives, such as this compound, are known to act as pheromones in various insects and mites. rsc.org

While many straight-chain and branched-chain alcohols, aldehydes, and esters serve as pheromones in Lepidoptera and Coleoptera, detailed information on this compound's specific role or prevalence across a wider range of species within these orders is not extensively documented in the provided search results. researchgate.netrsc.orgnih.govresearchgate.netresearchgate.neteuropa.eueuropa.euuni-bayreuth.deresearchgate.net

Table 1: Pheromonal Activity of this compound

| Compound Name | Biological Function | Order | Family | Species | Reference |

| This compound | Sex (Female) | Coleoptera | Cerambycidae | Sphaerion inerme | sakura.ne.jp |

Kairomones are semiochemicals that benefit the receiver species, while allomones benefit the emitting species in interspecies interactions. researchgate.netsci-toys.com Although semiochemicals broadly encompass these functions, specific documented roles of this compound as a kairomone or allomone in ecological interactions were not explicitly identified in the provided research findings.

Contributions to Volatile Organic Compound (VOC) Profiles of Organisms

Volatile organic compounds (VOCs) are low molecular weight molecules with high vapor pressure, enabling them to easily evaporate at room temperature. europa.eu They are emitted by virtually all organisms and play crucial roles in inter- and intra-kingdom interactions, influencing communication between plants, microorganisms, and animals. europa.eunih.gov

While microorganisms and plants are known to emit a diverse array of VOCs as part of their metabolic processes and ecological interactions, direct evidence specifically identifying this compound as a prominent or commonly emitted volatile from these sources is limited in the provided search results. mdpi.comnih.govnih.govuni-rostock.denih.govmdpi.combiotechrep.irfrontiersin.orgmedicinearticle.com

Some studies have identified structurally related compounds emitted by microorganisms. For instance, Myxococcus xanthus, a bacterium, has been reported to produce (S)-9-methyl-decan-3-ol and 9-methyldecan-3-one. uni-rostock.de Similarly, the phytopathogenic bacterium Xanthomonas campestris pv. vesicatoria has been shown to emit 9-methyldecan-2-one. researchgate.netbeilstein-journals.orgbeilstein-journals.org In plants, 2-methyldecan-1-ol was identified as a volatile component in the essential oil of Phlomis floccosa. ekb.eg However, these are isomers or closely related compounds, not this compound itself.

Environmental factors such as temperature, climate, and the type of ecosystem can influence the production and emission patterns of microbial VOCs. researchgate.net Similarly, plant VOC emissions can be affected by various environmental stressors, including biotic (e.g., herbivory, pathogen infection) and abiotic factors. mdpi.com However, specific research findings detailing the influence of environmental factors on the production or emission of this compound by any organism were not explicitly found in the provided information.

Investigating Biological Activities (Non-Clinical)

Non-clinical investigations of biological activities typically explore the potential effects of compounds in in vitro or in vivo models, excluding human clinical trials. These studies often focus on properties such as antimicrobial, antioxidant, or other physiological effects. While many natural products and their volatile components exhibit a range of biological activities, specific non-clinical biological activities directly attributed to this compound were not identified in the allowed search results. General discussions on the biological activities of essential oils and plant extracts often mention broad categories like antioxidant or antimicrobial properties, but without direct linkage to this compound. nih.govuni-rostock.demdpi.comfrontiersin.orgmedicinearticle.com

Studies on Antimicrobial Properties against Microorganisms

Long-chain alcohols, including branched-chain variants, have been recognized for their antimicrobial properties. Research suggests that the efficacy of these compounds against microorganisms is often dependent on factors such as their hydrophobic chain length and lipophilic characteristics. researchgate.netontosight.ainih.gov For instance, studies on silanols, which are analogous to alcohols, have revealed that their lipophilic properties and hydrogen-bond acidities are primary determinants of their antimicrobial action. researchgate.net Similarly, other branched-chain compounds, such as 2-methyl-5-nonanol, have been investigated for their potential antimicrobial activities. ontosight.ai Essential oils and plant extracts, which can contain various alcohol components, also demonstrate antimicrobial effects against a range of bacteria and fungi. mdpi.comresearchgate.net However, specific, detailed studies focusing solely on the antimicrobial properties of this compound, including minimum inhibitory concentrations (MICs) or minimum bactericidal concentrations (MBCs) against a panel of microorganisms, are not extensively reported in the current literature. Therefore, while it is plausible that this compound exhibits antimicrobial activity based on the general characteristics of similar compounds, direct experimental data for this specific compound are scarce.

Exploration of Anti-inflammatory Effects in in vitro or ex vivo models (non-human)

The anti-inflammatory potential of various natural compounds, including certain long-chain fatty alcohols, has been a subject of scientific inquiry. For example, hexacosanol, a 26-carbon fatty alcohol, has been reported to exhibit anti-inflammatory effects. ontosight.ai In the broader context of anti-inflammatory research, in vitro and ex vivo models play a crucial role in screening potential therapeutic agents, particularly in non-human biological systems. Common in vitro methods include assays that assess the inhibition of protein denaturation or the stabilization of red blood cell membranes, which are indicative of anti-inflammatory activity. globalresearchonline.netresearchgate.net Ex vivo models often involve the use of isolated cells or tissues to study inflammatory responses under controlled conditions. mdpi.comaccscience.com Despite the general interest in the anti-inflammatory properties of fatty alcohols, specific research detailing the anti-inflammatory effects of this compound in non-human in vitro or ex vivo models has not been widely published. Consequently, direct evidence of this compound's anti-inflammatory activity remains to be thoroughly explored.

Assessment of Antioxidant Capacity in Chemical Assays

Structure-Activity Relationship (SAR) Studies in Non-Human Biological Systems

Structure-Activity Relationship (SAR) studies are fundamental in understanding how the chemical structure of a compound influences its biological activity. For alcohols, particularly branched-chain ones like this compound, variations in chain length, the position of branching, and stereochemistry can significantly impact their interactions within biological systems.

Impact of Methyl Group Position and Chain Length on Biological Responses

The impact of alkyl chain length on biological responses is a well-established principle in SAR studies of long-chain alcohols. For instance, in antimicrobial activity, the maximum effectiveness of long-chain alcohols can depend on the hydrophobic chain length from the hydrophilic hydroxyl group, as well as the specific microorganisms being tested. nih.gov While this compound is an 11-carbon branched alcohol, the precise influence of the methyl group at the C9 position on its biological activities, such as antimicrobial, anti-inflammatory, or antioxidant effects, has not been extensively documented in specific SAR studies for this compound. However, general principles from related compounds suggest that the position of branching can affect physical and chemical properties, which, in turn, can modulate biological interactions. For example, for certain fatty acyl-AMP and fatty acyl-CoA ligase inhibitors, antitubercular activity showed a parabolic relationship peaking at a C12 chain length, while cytotoxicity increased monotonically with chain length. nih.gov This highlights that the optimal chain length and the presence and position of branching are crucial determinants of biological responses.

Stereoisomeric Effects on Bioactivity

Environmental Fate and Biogeochemical Cycling of 9 Methyldecan 1 Ol

Biotic Degradation Mechanisms

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms and other living organisms. This is a crucial pathway for the removal of 9-methyldecan-1-ol (B128204) from soil and aquatic systems.

A wide range of bacteria and fungi in soil and water possess the metabolic capability to degrade aliphatic alcohols. mdpi.comresearchgate.net While specific studies on this compound are limited, the degradation pathways for structurally similar long-chain and branched alcohols are well-documented. frontiersin.org

The typical aerobic biodegradation pathway for a primary alcohol like this compound involves a two-step oxidation:

Oxidation to Aldehyde: The terminal alcohol group is oxidized to an aldehyde (9-methyldecanal) by alcohol dehydrogenase enzymes.

Oxidation to Carboxylic Acid: The resulting aldehyde is further oxidized to the corresponding carboxylic acid (9-methyldecanoic acid) by aldehyde dehydrogenase enzymes.

This resulting fatty acid can then be completely broken down through the β-oxidation pathway, a core metabolic process that cleaves two-carbon units from the fatty acid chain, ultimately converting the compound to acetyl-CoA. This intermediate can then enter the citric acid cycle for complete mineralization to carbon dioxide and water. Several microbial genera, including Pseudomonas, Bacillus, Rhodococcus, and various fungi, are known to degrade complex organic pollutants and are likely capable of degrading this compound. mdpi.comnih.gov

Table 2: Representative Microorganisms in Alcohol Degradation

| Microorganism Genus | Type | Relevance |

|---|---|---|

| Pseudomonas | Bacteria | Known to degrade a wide range of organic compounds, including aromatic and aliphatic hydrocarbons and their derivatives. frontiersin.orgnih.gov |

| Rhodococcus | Bacteria | Capable of breaking down complex molecules, including plastics and hydrocarbons, via oxidative enzymes. mdpi.com |

| Bacillus | Bacteria | Key species involved in the oxidation and hydroxylation of complex organic compounds. mdpi.com |

| Aspergillus / Penicillium | Fungi | Produce extracellular enzymes like hydrolases and oxidases that can break down persistent pollutants. mdpi.com |

Enzymes within various organisms, from microbes to higher plants and animals, can transform this compound. Chemoenzymatic studies have demonstrated that lipases, such as those from Pseudomonas fluorescens, can catalyze the transesterification of structurally similar molecules like (R,S)-2-methyldecan-1-ol. nih.govresearchgate.net This indicates that organisms possessing such enzymes could transform this compound into its corresponding ester if a suitable acyl donor is present.

Furthermore, cytochrome P450 monooxygenases are a versatile class of enzymes found in a vast range of organisms that are involved in the metabolism of xenobiotics. nih.gov These enzymes can hydroxylate aliphatic chains, potentially leading to the formation of diols or other oxidized metabolites from this compound.

Environmental Distribution and Mobility

The distribution and mobility of this compound in the environment are dictated by its physicochemical properties, primarily its water solubility, vapor pressure, and its partition coefficients between air, water, soil, and biota. As a long-chain alcohol, it is expected to have low water solubility and a relatively high octanol-water partition coefficient (log Kow).

This combination of properties suggests that if released into the environment, this compound will preferentially partition from water into soil organic carbon and sediment. Its mobility in soil is expected to be low. zeptometrix.com The mobility of chemicals in soil is often categorized based on the soil organic carbon-water (B12546825) partitioning coefficient (Koc). chemsafetypro.com Compounds with high Koc values adsorb strongly to soil particles and are considered to have low mobility, reducing the likelihood of leaching into groundwater. chemsafetypro.com Given its long alkyl chain, this compound is predicted to have a high Koc value, classifying it as having low to slight mobility.

Table 3: McCall's Soil Mobility Classification and Predicted Class for this compound

| Koc Range | Mobility Class | Predicted Class for this compound |

|---|---|---|

| 0 - 50 | Very High | |

| 50 - 150 | High | |

| 150 - 500 | Medium | |

| 500 - 2000 | Low | ✓ (Predicted) |

| 2000 - 5000 | Slight | |

| > 5000 | Immobile |

Source: Adapted from McCall et al., 1981. chemsafetypro.com

Due to its low vapor pressure, long-range atmospheric transport is less likely compared to more volatile compounds, but it can occur if the compound is adsorbed to atmospheric particulates.

Volatilization and Atmospheric Transport

Volatilization from water or soil surfaces into the atmosphere is a potential transport pathway for organic compounds. This process is primarily influenced by the compound's vapor pressure and its Henry's Law Constant, which describes the partitioning between air and water.

For long-chain alcohols, the tendency to volatilize decreases as the carbon chain length increases. While shorter-chain alcohols are more volatile, compounds like this compound, a C11 alcohol, exhibit lower volatility. The estimated vapor pressure for this compound is low. One source estimates the vapor pressure at 0.013 mmHg at 25°C. wikipedia.org

The potential for volatilization from water is assessed using the Henry's Law Constant. For the linear C11 alcohol analogue, 1-undecanol, the estimated Henry's Law constant is 7.3 x 10⁻⁵ atm-m³/mole, which suggests that volatilization from water surfaces can be an important fate process. nih.govatamanchemicals.com However, for branched alcohols in a similar carbon range (C9-C13), it has been noted that they are not expected to volatilize at an appreciable rate if released to water. oecd.org Furthermore, the strong tendency of long-chain alcohols to adsorb to soil and sediment is expected to significantly reduce the actual rate of volatilization from these media. nih.govatamanchemicals.comepa.gov

Once in the atmosphere, organic compounds can be transported over distances and are subject to degradation, primarily through reactions with photochemically-produced hydroxyl radicals. The atmospheric half-life for related long-chain alcohols is typically in the order of hours, suggesting that if this compound does enter the atmosphere, it would be degraded relatively quickly. oecd.org

Table 1: Estimated Physicochemical Properties Relevant to Volatilization of C11 Alcohols

| Property | Estimated Value for Analogues (1-Undecanol) | Implication for this compound |

|---|---|---|

| Vapor Pressure | 0.00297 mmHg @ 25°C nih.gov | Low volatility from dry surfaces. |

| Henry's Law Constant | 7.3 x 10⁻⁵ atm-m³/mol nih.gov | Potential to volatilize from water, but likely attenuated by adsorption. |

| Atmospheric Half-life | ~28-34 hours (estimated for C9-C13 alcohols) oecd.org | Relatively rapid degradation in the atmosphere if volatilized. |

Adsorption and Leaching in Soil Systems

The movement of this compound through soil is largely dictated by its adsorption to soil particles, which in turn influences its potential for leaching into groundwater. Adsorption in soil is strongly correlated with the organic carbon partition coefficient (Koc). herts.ac.uk

Long-chain alcohols, particularly those with ten or more carbons, are known to adsorb strongly to soil and sediment. epa.govoecd.org This is due to their hydrophobic nature. Fugacity modeling predicts that fatty alcohols with chain lengths of C10 and greater will partition into sediment when released to water. wikipedia.orgoecd.org This strong adsorption significantly limits their mobility in soil.

For 1-undecanol, the estimated Koc value is 8,800 L/kg. nih.gov According to classification schemes, a Koc value of this magnitude indicates that the compound is expected to be immobile in soil. nih.gov Similarly, estimated Koc values for branched C13 ethoxylated alcohols are also high, suggesting high adsorption potential and low mobility. santos.com Given these data, this compound is expected to bind tightly to the organic matter in soil and sediment.

This strong adsorption behavior has direct implications for its leaching potential. Chemicals with high Koc values are less likely to be transported with soil water and, therefore, have a low potential to leach into groundwater. epa.gov The environmental fate of this compound in soil is therefore dominated by strong adsorption to the solid phase and microbial degradation, which is the major transformation route for fatty alcohols in the environment. epa.gov

Table 2: Estimated Soil Adsorption and Mobility for C11 Alcohols

| Parameter | Estimated Value/Classification for Analogues (1-Undecanol) | Implication for this compound |

|---|---|---|

| Log Octanol-Water Partition Coefficient (Log Kow) | 4.72 nih.gov | High lipophilicity, indicating a tendency to partition to organic matter. |

| Soil Organic Carbon Partition Coefficient (Koc) | 8,800 L/kg nih.gov | Strong adsorption to soil organic matter. |

| Mobility in Soil | Immobile nih.gov | Low potential for leaching into groundwater. |

Emerging Research Directions and Potential Applications of 9 Methyldecan 1 Ol

Advancements in Sustainable Chemical Synthesis

Modern synthetic chemistry is increasingly driven by the need for sustainable and efficient manufacturing processes. The production of 9-Methyldecan-1-ol (B128204) is being conceptualized within this framework, with emerging research focusing on green chemistry principles and advanced manufacturing technologies like flow chemistry.

Green Chemistry Principles in this compound Production

Green chemistry aims to design chemical products and processes that minimize the use and generation of hazardous substances. organic-chemistry.orgplantprotection.pl The synthesis of this compound and its precursors is an area where these principles can be applied to enhance sustainability.

One sustainable approach involves the biocatalytic synthesis of fatty alcohols using enzymes. nih.gov The use of biocatalysts, such as lipases or alcohol dehydrogenases, operates under mild conditions and offers high selectivity, reducing the need for harsh reagents and minimizing energy consumption. nih.govmdpi.com For instance, the enzymatic resolution of racemic mixtures can produce enantiomerically pure (R)- and (S)-2-methyldecan-1-ol, a close isomer of this compound, highlighting the potential for biocatalysis in producing specific stereoisomers of branched-chain alcohols. researchgate.net

Another green strategy is a multi-step synthesis that avoids toxic reagents. For example, a four-step synthesis for the related aldehyde, 9-methyldecanal (B128117), has been developed starting from 6-chloro-1-hexanol. This process avoids hazardous substances like cyanide-based reagents, pyridinium (B92312) chlorochromate (PCC), and diisobutylaluminium hydride (DIBAL), thereby reducing hazardous waste. Since this compound can be obtained by the reduction of 9-methyldecanal, this greener pathway for the aldehyde is directly relevant to the sustainable production of the alcohol.

Table 1: Comparison of Synthetic Principles

| Principle | Traditional Methods | Green Chemistry Approaches |

| Reagents | Often rely on stoichiometric and hazardous reagents (e.g., PCC, DIBAL). | Utilize catalytic (often biocatalytic) and less hazardous reagents (e.g., enzymes, TEMPO). nih.gov |

| Solvents | Often use volatile organic compounds. | Emphasize use of water or recoverable solvents. organic-chemistry.org |

| Waste | Can generate significant hazardous waste. | Designed to prevent waste and create biodegradable products. unimi.it |

| Energy | May require high temperatures and pressures. | Often operate at ambient temperature and pressure. unimi.it |

Flow Chemistry Approaches for Enhanced Synthesis

Flow chemistry, or continuous-flow synthesis, is a modern technology that offers significant advantages over traditional batch processing. nih.gov By pumping reagents through a system of tubes or microreactors, flow chemistry allows for superior control over reaction parameters like temperature, pressure, and mixing, leading to enhanced safety, efficiency, and scalability. organic-chemistry.orgnih.gov

While specific studies on the flow synthesis of this compound are not yet prevalent, the synthesis of similar long-chain alcohols, pheromones, and wax esters in continuous-flow systems demonstrates its feasibility and benefits. google.comlithosprotect.atontosight.ai For example, the synthesis of biowax esters from long-chain alcohols and fatty acids in a flow system dramatically reduced reaction times (from 12 hours to 30 minutes) and lowered operating temperatures compared to batch methods. ontosight.ai Similarly, the continuous-flow synthesis of a natural pheromone was successfully scaled to the multigram level, showcasing the technology's robustness. lithosprotect.at

These examples strongly suggest that a flow chemistry approach for this compound synthesis could offer:

Enhanced Safety: Small reaction volumes minimize the risks associated with handling reactive intermediates. organic-chemistry.org

Improved Efficiency: Precise control over reaction conditions often leads to higher yields and purity. nih.gov

Facilitated Scalability: Scaling up production can be achieved by running the system for longer periods or by numbering up reactors, a more straightforward process than redesigning large batch reactors. nih.gov

Automation: Flow systems can be automated for continuous production with real-time monitoring, reducing manual labor and improving reproducibility. cabidigitallibrary.org

Novel Applications in Pest Management and Chemical Ecology

Semiochemicals—chemicals that convey signals between organisms—are powerful tools in modern, sustainable pest management. plantprotection.ploup.compeerj.com They offer a targeted way to manipulate insect behavior without the broad, non-target effects of conventional pesticides. plantprotection.pl While this compound is not identified as a pheromone itself, related compounds show significant activity, pointing to a potential area of investigation.

Development of Pheromone-Based Attractants and Disruptants

Pheromones are widely used in pest management for monitoring, mass trapping, and mating disruption. plantprotection.pldntb.gov.ua In mating disruption, a synthetic version of an insect's sex pheromone is released into an area, confusing males and preventing them from locating females, thereby suppressing the pest population. dntb.gov.ua

The sex pheromone of the western corn rootworm (Diabrotica virgifera virgifera), a major agricultural pest, has been identified as 8-methyl-2-decanol propanoate. google.commdpi.comnih.govoup.com Interestingly, research has shown that the closely related compound, 8-methyldecan-2-yl acetate (B1210297), acts as an inhibitor, interfering with the response of male western corn rootworms to their natural pheromone. This inhibitory effect suggests a role in maintaining reproductive isolation between different Diabrotica species.

This finding opens an intriguing avenue for research into whether this compound or its derivatives could function as similar behavioral modifiers—either as attractants, disruptants, or inhibitors—for specific insect pests. The structural similarity to known active compounds makes it a candidate for screening in pest management programs.

Table 2: Pheromone-Related Activity of this compound Analogs

| Compound | Insect Species | Activity Type |

| 8-methyl-2-decanol propanoate | Western Corn Rootworm (Diabrotica virgifera virgifera) | Sex Pheromone (Attractant). google.commdpi.comnih.gov |

| 8-methyldecan-2-yl acetate | Western Corn Rootworm (Diabrotica virgifera virgifera) | Pheromone Inhibitor. |

Ecological Engineering Utilizing Semiochemical Interactions

Ecological engineering in pest management aims to design and manipulate agricultural ecosystems to enhance natural pest control mechanisms and reduce reliance on synthetic pesticides. researchgate.netresearchgate.net A key strategy is the use of semiochemicals to create "push-pull" systems or to otherwise manipulate pest behavior. researchgate.netpush-pull.net

The "push-pull" strategy involves using repellent plants or compounds to drive pests away from a primary crop (the "push") while simultaneously using attractant plants or pheromones to lure them into traps or away to a non-crop area (the "pull"). push-pull.net The use of a pheromone inhibitor, such as 8-methyldecan-2-yl acetate against the western corn rootworm, is a form of behavioral manipulation that fits within the ecological engineering framework. researchgate.net By disrupting the insect's ability to communicate, such compounds can reduce mating success and subsequent crop damage.

Utilization as a Chemical Intermediate in Advanced Material Science (non-human)

In material science, the unique properties of branched-chain alcohols make them valuable intermediates for synthesizing a range of advanced materials. Their structure can influence the physical properties of final products like surfactants and polymers.

Branched fatty alcohols are used as raw materials for the synthesis of surfactants, which are key components in detergents, cleaning products, and personal care items. ontosight.aijaychemical.comschaerer-surfactants.com The branching in the alcohol's carbon chain can lead to surfactants with unique properties, such as higher viscosity and greater stability compared to their linear counterparts. ontosight.ai Patent literature indicates that a fluorinated derivative, 1H,1H,2H,2H-Perfluoro-9-methyldecan-1-ol, is used as a surfactant, suggesting that the non-fluorinated this compound is a viable precursor for creating specialized surfactant molecules. Furthermore, this compound is listed as a component in the synthesis of iso-tridecanolalcoxylates, which are used as amphoteric surfactants.